![molecular formula C10H9ClN4OS B2856135 4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one CAS No. 869068-65-5](/img/structure/B2856135.png)

4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

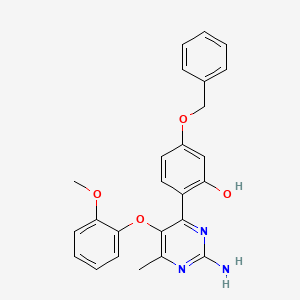

4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one, also known as CMST, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of triazine derivatives and has been studied extensively for its biological and pharmacological properties.

Mechanism of Action

Target of Action

Similar compounds, such as 1,2,4-triazoles, have been known to interact with various targets, including heme proteins and cytochrome p-450 .

Mode of Action

It’s worth noting that related compounds often interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways, including those involving acetylcholine release at the cholinergic synapsis .

Result of Action

Related compounds have been shown to possess antimicrobial activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, storage conditions such as temperature and light exposure can affect the stability of the compound .

Advantages and Limitations for Lab Experiments

The advantages of using 4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one in lab experiments include its high potency and selectivity, as well as its ability to induce apoptosis in cancer cells. However, the limitations of using this compound include its complex synthesis process and the need for careful attention to reaction conditions to obtain a pure product.

Future Directions

There are several future directions for research on 4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one, including its use as a potential therapeutic agent for cancer, viral, and bacterial infections. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for clinical use. Additionally, the development of new synthetic methods for this compound may enable its use in a wider range of applications.

Synthesis Methods

The synthesis of 4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one involves a multi-step process that starts with the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then reacted with cyanogen bromide to produce the desired compound, this compound. The synthesis of this compound is a complex process that requires careful attention to the reaction conditions and purification methods to obtain a pure product.

Scientific Research Applications

The potential applications of 4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one in scientific research are diverse and include its use as a pharmaceutical intermediate, a reagent in chemical synthesis, and a tool in biochemical studies. This compound has been studied extensively for its antitumor, antiviral, and antibacterial activities, and has shown promising results in preclinical studies.

properties

IUPAC Name |

4-amino-3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4OS/c11-8-4-2-1-3-7(8)6-17-10-14-13-5-9(16)15(10)12/h1-5H,6,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFXNBCIFRMFED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NN=CC(=O)N2N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2856059.png)

![N-[(1S,4R)-4-(Hydroxymethyl)cyclopent-2-en-1-yl]-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B2856061.png)

![2-[(1,1-Dioxothiolan-3-yl)methoxy]-4-propoxybenzaldehyde](/img/structure/B2856062.png)

![7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2856063.png)

![2-((2,5-dimethylbenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2856065.png)

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2856068.png)

![Dispiro[2.0.2^{4}.1^{3}]heptane-7-carbaldehyde](/img/structure/B2856072.png)

![2-([1,1'-biphenyl]-4-yl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2856074.png)